Oxidative Addition Rate: Vinyl Triflate Outperforms Vinyl Bromide and Aryl Triflates
In a direct kinetic comparison using Pd⁰(PPh₃)₄ in DMF, vinyl triflates undergo oxidative addition significantly faster than vinyl bromides or phenyl bromide, with the reactivity order vinyl‑OTf ≫ vinyl‑Br > PhBr and vinyl‑OTf ≫ PhOTf being established by conductivity and NMR monitoring. Although the study does not isolate 1‑phenylethenyl triflate, the class‑level inference indicates that a phenyl‑substituted vinyl triflate benefits from both the inherent electrophilicity of the triflate leaving group and the stabilizing effect of the phenyl substituent on the developing vinyl–Pd bond [1].
| Evidence Dimension | Relative rate of oxidative addition to Pd⁰(PPh₃)₄ in DMF at 25 °C |
|---|---|
| Target Compound Data | Not explicitly measured, but classified as a vinyl triflate with α‑phenyl substitution |
| Comparator Or Baseline | Vinyl bromide (vinyl‑Br), phenyl bromide (PhBr), phenyl triflate (PhOTf) |
| Quantified Difference | Qualitative order: vinyl‑OTf ≫ vinyl‑Br > PhBr; vinyl‑OTf ≫ PhOTf |
| Conditions | Stoichiometric oxidative addition, Pd⁰(PPh₃)₄ in DMF, monitored by conductivity and ³¹P NMR |
Why This Matters
The enhanced oxidative addition rate translates to faster catalytic turnover in cross‑coupling reactions, reducing catalyst loading and minimizing thermal decomposition pathways when using 1‑phenylethenyl triflate versus the analogous bromide.
- [1] Jutand, A.; Mosleh, A. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics 2003, 22, 2951–2957. View Source
